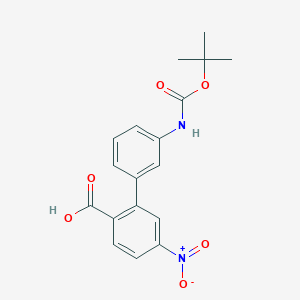
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amine group and a nitro group attached to a benzoic acid core The BOC group is commonly used in organic synthesis to protect amine functionalities during multi-step reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid typically involves the following steps:
BOC Protection: The amine group is protected using di-tert-butyl dicarbonate ((BOC)₂O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) to form the BOC-protected amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions, where the BOC group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters using reagents like carbodiimides (e.g., EDC, DCC).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Trifluoroacetic acid, dichloromethane.
Coupling: EDC, DCC, DMAP, TEA.
Major Products:
Reduction: 2-(3-BOC-Aminophenyl)-4-aminobenzoic acid.
Substitution: 2-(3-Aminophenyl)-4-nitrobenzoic acid.
Coupling: Amides or esters of this compound.
科学研究应用
2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Can be used in the synthesis of polymers or other materials with specific functional properties.
作用机制
The mechanism of action of 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid largely depends on its functional groups:
BOC Group: Protects the amine group during synthetic transformations, preventing unwanted side reactions.
Nitro Group: Can be reduced to an amine, which can then participate in further chemical reactions.
Carboxylic Acid Group: Allows for coupling reactions to form amides or esters, facilitating the synthesis of more complex molecules.
相似化合物的比较
2-(3-BOC-Aminophenyl)-4-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.
2-(3-Aminophenyl)-4-nitrobenzoic acid: Similar structure but without the BOC protection on the amine group.
4-Nitrobenzoic acid: Lacks the BOC-protected amine group.
Uniqueness: 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid is unique due to the presence of both a BOC-protected amine and a nitro group on the benzoic acid core. This combination allows for selective reactions and protection strategies in multi-step organic synthesis.
属性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZMYAZKSCCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














